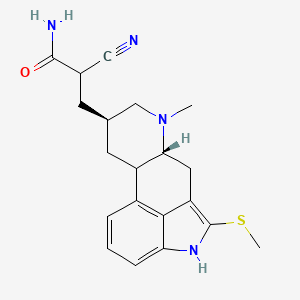
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)-
Description
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound has a complex structure with the chemical formula C₂₀H₂₄N₄OS .
Properties
CAS No. |
88133-22-6 |
|---|---|
Molecular Formula |
C20H24N4OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-methyl-5-methylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H24N4OS/c1-24-10-11(6-12(9-21)19(22)25)7-14-13-4-3-5-16-18(13)15(8-17(14)24)20(23-16)26-2/h3-5,11-12,14,17,23H,6-8,10H2,1-2H3,(H2,22,25)/t11-,12?,14?,17-/m1/s1 |
InChI Key |
VSHPBUBIILYPDE-NQLFFAADSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves multiple steps, including the formation of the ergoline core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis or the use of tryptamine derivatives.
Functionalization: Introduction of the propionamide, alpha-cyano, and methylthio groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylthio group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways .
Comparison with Similar Compounds
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
What sets Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


